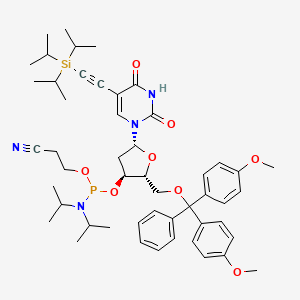
TIPS-5-Ethynyl-dU-CE Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TIPS-5-Ethynyl-dU-CE Phosphoramidite is a modified nucleoside used in oligonucleotide synthesis. It contains a protected alkyne group, which allows for click chemistry applications. The compound is particularly useful in the synthesis of oligonucleotides for research and diagnostic purposes due to its stability and compatibility with various synthesis and deprotection conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TIPS-5-Ethynyl-dU-CE Phosphoramidite involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) group. This protection prevents acid or base-catalyzed hydration during oligonucleotide synthesis and workup. The general steps include:
Coupling: A 3-minute coupling time is recommended.
Deprotection: Standard deprotection methods recommended by the synthesizer manufacturer can be used.
TIPS Removal: After deprotection, the oligonucleotide is dried and taken up in 0.5 mL of dimethylformamide (DMF). Then, 0.1 mL of tetrabutylammonium fluoride (TBAF) is added, and the mixture is vortexed and kept at 45°C for 15 minutes.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of automated synthesizers and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TIPS-5-Ethynyl-dU-CE Phosphoramidite undergoes several types of reactions, including:
Click Chemistry: The protected alkyne group allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and versatile click chemistry methodology.
Common Reagents and Conditions
Reagents: Common reagents include TBAF for TIPS removal and TEAA for quenching the reaction.
Conditions: Mild deprotection conditions are necessary to prevent side reactions during oligonucleotide synthesis.
Major Products Formed
The major products formed from these reactions include ethynyl-modified oligonucleotides, which can be further conjugated using click chemistry .
Scientific Research Applications
TIPS-5-Ethynyl-dU-CE Phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical applications.
Biology: Facilitates the study of nucleic acid interactions and modifications.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of labeled oligonucleotides for research and development.
Mechanism of Action
The mechanism of action of TIPS-5-Ethynyl-dU-CE Phosphoramidite involves the protection of the 5-ethynyl group with a TIPS group, which prevents acid or base-catalyzed hydration during oligonucleotide synthesis. The protected alkyne group allows for click chemistry applications, enabling the conjugation of various functional groups to the oligonucleotide .
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-dU-CE Phosphoramidite: Similar to TIPS-5-Ethynyl-dU-CE Phosphoramidite but lacks the TIPS protection, making it more susceptible to side reactions.
C8-Alkyne-dT-CE Phosphoramidite: Another alkyne-modified nucleoside used in oligonucleotide synthesis.
Uniqueness
This compound is unique due to its TIPS protection, which offers broader compatibility with oligonucleotide synthesis and deprotection, reducing the risk of side reactions and enhancing the stability of the final product .
Properties
Molecular Formula |
C50H67N4O8PSi |
|---|---|
Molecular Weight |
911.1 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63?/m0/s1 |
InChI Key |
CCVQXLLQYFTKGP-KSJPBEHZSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


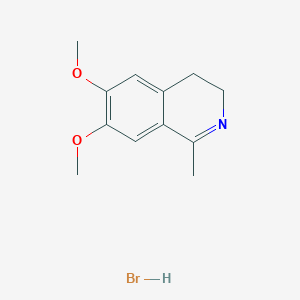
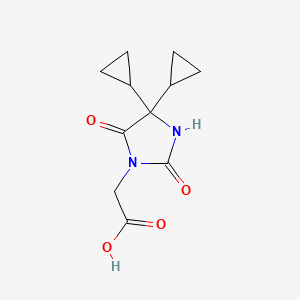
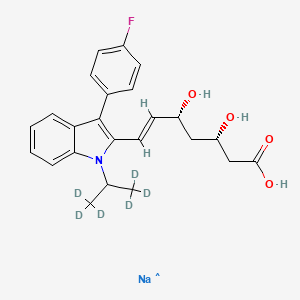
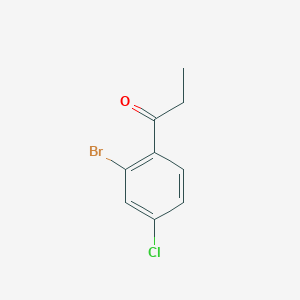

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
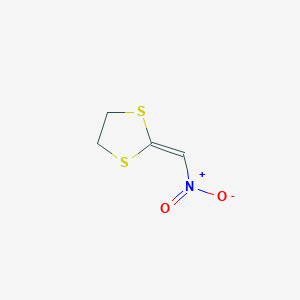
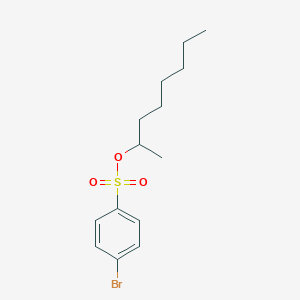
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
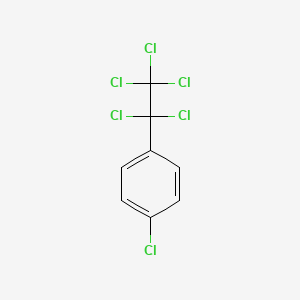
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
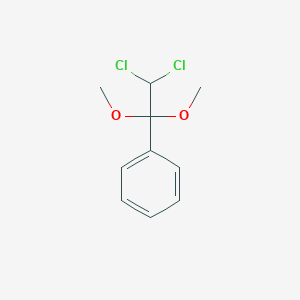
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
